2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid
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Overview
Description
2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H18N2O2 It is characterized by the presence of a piperazine ring attached to a propanoic acid moiety, with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid typically involves the reaction of piperazine with a suitable precursor that introduces the propanoic acid moiety. One common method involves the alkylation of piperazine with a halogenated propanoic acid derivative under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)propanoic acid: Similar structure but lacks the two methyl groups at the second carbon position.
2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid: Similar structure with an additional methyl group on the piperazine ring.
Uniqueness
2,2-Dimethyl-3-(piperazin-1-yl)propanoic acid is unique due to the presence of the two methyl groups at the second carbon position, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-piperazin-1-ylpropanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,8(12)13)7-11-5-3-10-4-6-11/h10H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
SRFQGGILXTWIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCNCC1)C(=O)O |
Origin of Product |
United States |
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